4-(hexyloxy)-N'-[(E)-(3-iodophenyl)methylidene]benzohydrazide
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Overview
Description
4-(Hexyloxy)-N’-[(E)-(3-iodophenyl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hexyloxy group attached to a benzene ring, and an iodophenyl group linked through a methylene bridge to a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hexyloxy)-N’-[(E)-(3-iodophenyl)methylidene]benzohydrazide typically involves a multi-step process:
Formation of 4-(hexyloxy)benzaldehyde: This can be achieved by reacting 4-hydroxybenzaldehyde with hexyl bromide in the presence of a base such as potassium carbonate.
Synthesis of 4-(hexyloxy)benzohydrazide: The 4-(hexyloxy)benzaldehyde is then reacted with hydrazine hydrate to form the corresponding benzohydrazide.
Condensation Reaction: Finally, the 4-(hexyloxy)benzohydrazide is condensed with 3-iodobenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Hexyloxy)-N’-[(E)-(3-iodophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its unique structure.
Medicine: It could be explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: The compound might be used in the development of new materials with specific properties, such as liquid crystals or polymers.
Mechanism of Action
The mechanism by which 4-(hexyloxy)-N’-[(E)-(3-iodophenyl)methylidene]benzohydrazide exerts its effects would depend on its specific application. For instance, if used as a pharmacological agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(Hexyloxy)benzaldehyde
- 4-(Hexyloxy)benzohydrazide
- 3-Iodobenzaldehyde
Uniqueness
4-(Hexyloxy)-N’-[(E)-(3-iodophenyl)methylidene]benzohydrazide is unique due to the combination of its hexyloxy and iodophenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H23IN2O2 |
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Molecular Weight |
450.3 g/mol |
IUPAC Name |
4-hexoxy-N-[(E)-(3-iodophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C20H23IN2O2/c1-2-3-4-5-13-25-19-11-9-17(10-12-19)20(24)23-22-15-16-7-6-8-18(21)14-16/h6-12,14-15H,2-5,13H2,1H3,(H,23,24)/b22-15+ |
InChI Key |
IAGNYMZATWIWKW-PXLXIMEGSA-N |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)I |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)I |
Origin of Product |
United States |
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